molecular formula C13H12ClNO B1351066 2-Chloro-6-phenoxybenzylamine CAS No. 175136-89-7

2-Chloro-6-phenoxybenzylamine

Cat. No. B1351066
M. Wt: 233.69 g/mol
InChI Key: SNTOZVXKDWQFEW-UHFFFAOYSA-N
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Description

2-Chloro-6-phenoxybenzylamine is a chemical compound with the molecular formula C13H12ClNO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-phenoxybenzylamine consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight of this compound is 233.69 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-6-phenoxybenzylamine is a pale yellow liquid . It has a boiling point of 147-149°C at 1mm . The compound is not listed under ACGIH, NIOSH, or OSHA - Final PELs exposure limits .

Scientific Research Applications

Fluorescence Detection

4-Chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol exhibits aggregation-induced emission (AIE) characteristics useful in fluorescence turn-on detection of cysteine, with enhanced selectivity and sensitivity over other amino acids, including homocysteine and glutathione (Liu, Wang, Xiang, & Tong, 2015).

Antioxidant Properties

Structural and spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol shows potential antioxidant properties, analyzed through experimental and density functional theory (DFT) investigations (Sen, Efil, Bekdemir, & Dinçer, 2017).

Structural Chemistry

Study of 2,2′-{[2-(2-Chlorophenyl)-4-methylimidazolidine-1,3-diyl]bis(methylene)}diphenol reveals detailed insights into molecular structures, such as conformations and hydrogen bonding, contributing to understanding of complex molecular systems (Rivera, Cárdenas, Ríos-Motta, Kučeráková, & Dušek, 2013).

Metal Complex Synthesis

4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes exhibit potential for anticancer applications, showing moderate in vitro activity against specific cell lines (Abbas, Shabir, Saeed, Tirmizi, Echeverría, Piro, & Erben, 2020).

Magnetic Properties in Chemistry

Synthesis of various dinuclear iron(III) complexes using N-salicylidene-2-hydroxybenzylamine derivatives, including a chloro variant, highlights the study of magnetic properties like ferromagnetic and antiferromagnetic coupling in chemical structures (Mikuriya, Kakuta, Nukada, Kotera, & Tokii, 2001).

Corrosion Inhibition

2-(5-chloro-2-hydroxybenzylideneamino)phenol, a related compound, demonstrates significant corrosion inhibition on mild steel in acidic media, providing insights into the potential of similar compounds for protective applications (Saha, Dutta, Ghosh, Sukul, & Banerjee, 2015).

Coordination Chemistry

Studies on alkali metal clusters with ligands similar to 2-chloro-6-phenoxybenzylamine contribute to understanding coordination chemistry and molecular interactions in complex chemical systems (Gordon & Scott, 2000).

Mixed-Valence Chemistry

Research on mixed-valence oxovanadium(IV/V) dinuclear entities using derivatives of N-salicylidene-2-hydroxybenzylamine, including chloro variants, provides valuable information on the synthesis, structure, and electronic properties of complex compounds (Mondal, Sarkar, Chopra, Guru Row, Pramanik, & Rajak, 2005).

Environmental Interactions

Research on the interaction effects of mercury-pesticide combinations, including 3-phenoxybenzyl-(1RS)-cis,trans-3-(2,2-dichloro-vinyl)-2,2-dimethyl cyclopropanecarboxylate, provides insights into environmental toxicology and the impact of chemical pollutants (Stratton, 1985).

Safety And Hazards

2-Chloro-6-phenoxybenzylamine can cause eye burns, skin burns, gastrointestinal tract burns, and chemical burns to the respiratory tract . In case of contact, it is advised to immediately flush the affected area with plenty of water and seek medical aid . It should be handled only in a chemical fume hood and stored in a cool, dry place in a tightly closed container .

Future Directions

The future directions of 2-Chloro-6-phenoxybenzylamine are not clearly defined in the search results. As it is used for research and development purposes , it may be subject to further studies to explore its potential applications.

properties

IUPAC Name

(2-chloro-6-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOZVXKDWQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380412
Record name 2-Chloro-6-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-phenoxybenzylamine

CAS RN

175136-89-7
Record name 2-Chloro-6-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CJ Kutz, SL Holshouser, EA Marrowa, PM Wostera
Number of citations: 0

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